1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, a methoxybenzyl group, and a methylmethanesulfonamide group.
Preparation Methods
The synthesis of 1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide typically involves several steps. One common synthetic route includes the reaction of 1-chloro-N,N,2-trimethylpropenylamine with 4-methoxybenzyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonamide and alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The methoxybenzyl group may enhance the compound’s binding affinity and selectivity for certain targets . The methylmethanesulfonamide group can contribute to the compound’s solubility and stability .
Comparison with Similar Compounds
1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide can be compared with other similar compounds, such as:
1-Chloro-n-(4-methylbenzyl)-n-methylmethanesulfonamide: Similar structure but with a methyl group instead of a methoxy group.
1-Chloro-n-(4-ethoxybenzyl)-n-methylmethanesulfonamide: Similar structure but with an ethoxy group instead of a methoxy group.
1-Chloro-n-(4-hydroxybenzyl)-n-methylmethanesulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H14ClNO3S |
---|---|
Molecular Weight |
263.74 g/mol |
IUPAC Name |
1-chloro-N-[(4-methoxyphenyl)methyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c1-12(16(13,14)8-11)7-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3 |
InChI Key |
COFIXLQEMCWNAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.